molecular formula C8H17NO2 B14709042 3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine CAS No. 24075-04-5

3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine

Cat. No.: B14709042
CAS No.: 24075-04-5
M. Wt: 159.23 g/mol
InChI Key: FTKAWKRRIQWXRE-UHFFFAOYSA-N
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Description

3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine is a heterocyclic organic compound with the molecular formula C8H16N2O2 This compound is characterized by its unique structure, which includes a dioxazolidine ring substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylamine with formaldehyde and acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxazolidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

    3,5-Diethyl-1,2,4-triazole: Another heterocyclic compound with similar structural features.

    3,5-Dimethyl-1,2,4-oxadiazole: Shares the dioxazolidine ring but with different substituents.

    3,5-Diethyl-3,5-dimethyl-1,2,4-oxadiazole: A closely related compound with similar chemical properties.

Uniqueness: 3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

24075-04-5

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3,5-diethyl-3,5-dimethyl-1,2,4-dioxazolidine

InChI

InChI=1S/C8H17NO2/c1-5-7(3)9-8(4,6-2)11-10-7/h9H,5-6H2,1-4H3

InChI Key

FTKAWKRRIQWXRE-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC(OO1)(C)CC)C

Origin of Product

United States

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